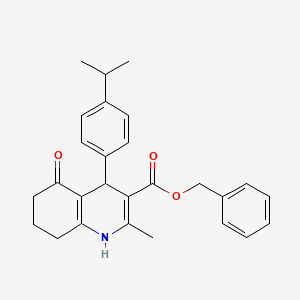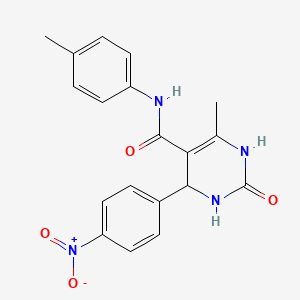
1-(2-bromobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile, commonly known as BPPC, is a chemical compound that has been widely studied for its potential applications in scientific research. BPPC is a member of the pyrrolidine family of compounds and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of BPPC is not fully understood, but it is believed to work by inhibiting certain enzymes or proteins that are involved in disease processes. For example, BPPC has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the development of cancer.
Biochemical and Physiological Effects:
BPPC has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been found to induce apoptosis (cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells. BPPC has also been found to enhance learning and memory in animal models, suggesting that it may have potential as a cognitive enhancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPPC is its versatility. It can be easily synthesized using a variety of methods, and can be modified to produce a range of derivatives with different properties. However, one of the main limitations of BPPC is its toxicity. It has been found to be toxic to some cell types at high concentrations, which can limit its use in certain applications.
Future Directions
There are many potential future directions for research on BPPC. One area of interest is the development of new derivatives with improved properties, such as lower toxicity or increased potency. Another area of interest is the study of the mechanism of action of BPPC, which could provide insights into its potential as a drug candidate for the treatment of various diseases. Finally, there is also potential for the development of new applications for BPPC, such as in the field of nanotechnology or as a tool for studying protein-protein interactions.
Synthesis Methods
BPPC can be synthesized using a variety of methods, but one of the most common is the reaction between 2-bromobenzoyl chloride and phenylpyrrolidine in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified using recrystallization.
Scientific Research Applications
BPPC has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a drug candidate for the treatment of various diseases. BPPC has been found to exhibit promising activity against cancer cells, and has also been studied for its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
1-(2-bromobenzoyl)-2-phenylpyrrolidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O/c19-16-10-5-4-9-15(16)17(22)21-12-6-11-18(21,13-20)14-7-2-1-3-8-14/h1-5,7-10H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFSADOTPDVLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2Br)(C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5115184.png)

![2,2,2-trifluoroethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5115198.png)
![4-(benzyloxy)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115211.png)

![N,N-diethyl-3-[({[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinamine](/img/structure/B5115217.png)

![1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5115233.png)
![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115235.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5115249.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)

![4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5115273.png)
![[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5115299.png)